Product packaging for 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol(Cat. No.:CAS No. 101927-49-5)

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B012169
CAS No.: 101927-49-5
M. Wt: 341.99 g/mol
InChI Key: UNIUKKWPGRGSRQ-UHFFFAOYSA-N
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Description

Chemical Profile and Research Significance 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol ( 101927-49-5), also known as 7-bromoeudistomine D, is a synthetically derived brominated β-carboline alkaloid with the molecular formula C 11 H 6 Br 2 N 2 O and a molecular weight of 341.99 g/mol . This compound is part of the 9H-pyrido[3,4-b]indole family, a scaffold recognized for its potent and diverse biological activities, making it a valuable chemical tool in biochemical and pharmacological research . Key Research Applications and Potential Mechanisms The core research value of this compound stems from its β-carboline structure, which is known to interact with critical cellular targets. Primary research applications include: Enzyme Inhibition Studies: Related β-carboline compounds, such as norharman (9H-pyrido[3,4-b]indole), are well-documented inhibitors of cytochrome P450 (CYP)-related enzyme activities . These enzymes are crucial for the metabolism of xenobiotics. As a brominated derivative, this compound is of significant interest for investigating the modulation of drug metabolism pathways and studying the bioactivation of procarcinogens. Oncology and Chemical Biology Research: The 9H-pyrido[3,4-b]indole core is a key pharmacophore in numerous alkaloids with demonstrated anticancer properties . Researchers utilize this scaffold to develop and study novel therapeutic agents, with some β-carboline derivatives showing activity against colon and lung cancer cell lines . The bromine substitutions on this specific compound may enhance its ability to interact with biological macromolecules, potentially through intercalation into DNA or inhibition of enzymes like topoisomerase I, a mechanism observed with analogous compounds . This product is intended for research purposes only in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101927-49-5

Molecular Formula

C11H6Br2N2O

Molecular Weight

341.99 g/mol

IUPAC Name

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H

InChI Key

UNIUKKWPGRGSRQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

Canonical SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

Other CAS No.

101927-49-5

Synonyms

7-bromoeudistomine D
bromo-eudistomin D

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,7 Dibromo 9h Pyrido 3,4 B Indol 6 Ol

Direct Synthesis Strategies

The direct synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol would logically proceed from the readily available precursor, 9H-pyrido[3,4-b]indol-6-ol. However, achieving the specific 5,7-dibromination pattern presents a considerable regiochemical challenge.

Bromination of 9H-pyrido[3,4-b]indol-6-ol

The introduction of two bromine atoms onto the 9H-pyrido[3,4-b]indol-6-ol core at the C5 and C7 positions is a critical step for which specific literature is not available. General knowledge of electrophilic aromatic substitution on the β-carboline ring system suggests that bromination can occur at the 5, 6, or 7-positions, with the outcome being highly dependent on the reaction conditions and the directing effects of existing substituents.

In the absence of specific literature for the target compound, analogous bromination reactions on the β-carboline nucleus typically employ reagents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The choice of solvent, temperature, and catalyst would be crucial in directing the electrophilic attack to the desired positions. For instance, the hydroxyl group at C6 is an activating, ortho-, para-directing group, which would favor substitution at the C5 and C7 positions. However, the indole (B1671886) nitrogen and the pyridine (B92270) ring also influence the electron density and reactivity of the aromatic system, making the prediction of the exact regioselectivity complex.

Table 1: Potential Reagents and Conditions for Bromination (Hypothetical)

ReagentSolventTemperatureCatalyst/AdditivePotential Outcome
N-Bromosuccinimide (NBS)Acetonitrile, DMFRoom TemperaturePeroxides (radical initiator)May lead to a mixture of mono- and di-brominated products.
Bromine (Br₂)Acetic Acid, Dichloromethane0 °C to Room TemperatureLewis acids (e.g., FeCl₃)Could favor di-bromination but may also lead to over-bromination or side reactions.

This table is based on general principles of aromatic bromination and does not represent experimentally verified conditions for the synthesis of this compound.

Without experimental data, a discussion on the optimization of reaction parameters remains speculative. However, key factors to consider would include the stoichiometry of the brominating agent, reaction time, and temperature control to maximize the yield of the desired 5,7-dibromo isomer while minimizing the formation of mono-brominated and other isomeric byproducts. Purification would likely involve chromatographic techniques to isolate the target compound.

Industrial Synthesis Approaches and Scalability

Given the lack of published data on the laboratory-scale synthesis of this compound, information regarding its industrial synthesis and scalability is non-existent. A scalable synthesis would necessitate the development of a robust and reproducible protocol with high regioselectivity to avoid costly and complex purification steps.

Post-Synthetic Chemical Modifications and Derivatization

Once synthesized, the this compound molecule offers several sites for further chemical modification, including the hydroxyl group at position 6.

Oxidation Reactions of the Hydroxyl Group at Position 6

The phenolic hydroxyl group at the C6 position is susceptible to oxidation. The outcome of such a reaction would depend on the oxidizing agent and reaction conditions. Mild oxidation could potentially lead to the corresponding quinone derivative.

Table 2: Potential Oxidation Reactions of the Hydroxyl Group (Hypothetical)

Oxidizing AgentPotential Product
Fremy's salt (Potassium nitrosodisulfonate)5,7-dibromo-9H-pyrido[3,4-b]indole-6-quinone
Salcomine/O₂5,7-dibromo-9H-pyrido[3,4-b]indole-6-quinone
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)5,7-dibromo-9H-pyrido[3,4-b]indole-6-quinone

This table presents hypothetical oxidation products based on known reactions of phenols and hydroxy-β-carbolines. No specific experimental data for this compound is available.

Reductive Elimination of Bromine Substituents

While specific studies on the reductive debromination of this compound are not extensively documented, the removal of bromine atoms from aromatic and heteroaromatic systems is a well-established transformation in organic synthesis. Various methods can be employed for such a reaction, and the principles can be extrapolated to the target molecule.

Commonly used reagents for reductive dehalogenation include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or the use of reducing agents like tin hydrides (e.g., tributyltin hydride) or zinc dust in the presence of an acid. The choice of reagent and reaction conditions can sometimes allow for selective removal of one bromine atom over the other, although achieving high selectivity in a di-brominated system can be challenging.

For instance, in related brominated aromatic compounds, the rate of reduction can be influenced by the electronic environment and steric hindrance around the carbon-bromine bond. The electron-donating hydroxyl group at the C6 position in this compound would likely influence the electronic properties of the benzene (B151609) ring portion of the molecule, which in turn could affect the kinetics of the reductive elimination process.

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms at the C5 and C7 positions of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. rsc.org In SNAr reactions, a nucleophile displaces a halide on an aromatic ring. rsc.org The success of such reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho or para to the leaving group generally facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). rsc.orgwikipedia.org

In the case of this compound, the pyridine ring acts as an electron-withdrawing group, which should activate the benzene part of the β-carboline system towards nucleophilic attack. The hydroxyl group at C6, being ortho to both bromine atoms, will also play a significant role in the reactivity, potentially through both electronic and directing effects.

A variety of nucleophiles could potentially be employed in SNAr reactions with this substrate, including alkoxides, amines, and thiols, to introduce new functional groups at the C5 and/or C7 positions. The relative reactivity of the two bromine atoms would depend on a combination of electronic and steric factors. It is plausible that one position might be more susceptible to substitution than the other, allowing for selective functionalization under carefully controlled conditions.

Broader Synthetic Context of Pyridoindoles and Halogenated Indoles

The synthesis and functionalization of this compound can be understood within the broader context of established and emerging synthetic methodologies for pyridoindoles (β-carbolines) and halogenated indoles.

Recent Advances in β-Carboline Synthesis

The synthesis of the β-carboline skeleton has been a subject of intense research for over a century. researchgate.net Recent advancements have focused on developing more efficient, versatile, and environmentally benign methods. While classical methods remain in use, modern approaches often employ novel catalysts and reaction conditions to achieve higher yields and greater molecular diversity. researchgate.netnih.gov These newer methods often provide access to β-carbolines with a wide range of substituents, which can then be further modified. mdpi.com

Synthetic ApproachDescriptionKey Features
One-Pot Syntheses Multiple reaction steps are carried out in a single reaction vessel, avoiding the isolation of intermediates. nih.govIncreased efficiency, reduced waste.
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction rates.Faster reaction times, often higher yields.
Flow Chemistry Reactions are performed in a continuous flow system rather than a batch reactor.Precise control over reaction parameters, improved safety and scalability.

Transition Metal-Catalyzed Strategies for Indole Alkaloids

Transition metal catalysis has revolutionized the synthesis of complex molecules, including indole alkaloids. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly powerful tools for the functionalization of halogenated indoles and β-carbolines. rsc.orgCurrent time information in Pasuruan, ID.

For a molecule like this compound, the bromine atoms serve as excellent handles for such cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, at the C5 and C7 positions. The ability to perform these reactions selectively at one of the two bromine atoms would be a key challenge and a significant achievement, enabling the synthesis of a diverse library of derivatives.

Photoredox Catalysis in Indole and Pyridoindole Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. This methodology has been successfully applied to the synthesis and functionalization of indoles and related heterocycles. While specific applications to this compound have not been reported, the principles of photoredox catalysis suggest potential applications. For example, photoredox-mediated radical reactions could potentially be used to functionalize the β-carboline core or to initiate cyclization reactions to form the tricyclic system.

Pictet-Spengler Reaction Applications in Pyridoindole Construction

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.orgnsf.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-β-carboline ring system, which can then be oxidized to the aromatic β-carboline. wikipedia.orgnsf.govuninsubria.it

The synthesis of this compound could, in principle, be achieved via a Pictet-Spengler reaction. This would require the synthesis of the corresponding 5,7-dibromo-6-hydroxytryptamine as a key precursor. The subsequent reaction with an appropriate aldehyde (such as formaldehyde (B43269) or a protected equivalent) would lead to the tetrahydro-β-carboline, which would then require aromatization to yield the final product. The presence of the bromine and hydroxyl substituents on the tryptamine precursor would need to be considered, as they could influence the course of the Pictet-Spengler reaction. Recent advancements in the Pictet-Spengler reaction have focused on the use of milder catalysts and conditions, as well as the development of asymmetric variants to produce chiral β-carbolines. uninsubria.it

Annulation and Cyclization Approaches to Pyridoindole Systems

The formation of the tricyclic pyrido[3,4-b]indole system, the structural core of the target molecule, can be achieved through several established annulation and cyclization strategies. These methods typically involve the construction of the pyridine ring (C-ring) onto a pre-existing indole scaffold.

One of the most common and historically significant methods is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of β-carbolines, tryptophan or its derivatives are frequently used as the tryptamine component. nih.govsciforum.netnih.gov The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution onto the electron-rich indole ring, typically at the C-2 position, to form a tetrahydro-β-carboline. Subsequent oxidation is then required to furnish the aromatic β-carboline core. sciforum.net

Another classical approach is the Bischler-Napieralski reaction . This method involves the cyclization of an N-acyl-tryptamine derivative using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a 3,4-dihydro-β-carboline. Similar to the Pictet-Spengler reaction, a final oxidation step is necessary to yield the fully aromatic pyrido[3,4-b]indole. This strategy was employed in the synthesis of Eudistomin U, a related β-carboline alkaloid. nih.gov

More contemporary methods often utilize transition metal catalysis to achieve the desired cyclization. Palladium-catalyzed reactions , such as intramolecular Heck couplings, have been reported for the synthesis of β-carboline derivatives. ljmu.ac.uk Additionally, rhodium-catalyzed [2+2+2] cyclizations have been developed to construct the pyrido[3,4-b]indole scaffold, offering a powerful method to form multiple rings in a single step. scite.ai These modern techniques often provide higher yields and greater functional group tolerance compared to the classical methods.

Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles represents a more recent and efficient method for accessing the β-carboline skeleton. This approach has been successfully applied to the synthesis of several natural products, including norharmane, harmane, and eudistomin N. mdpi.com

The following table summarizes some of the key annulation and cyclization reactions used for the synthesis of the pyrido[3,4-b]indole core.

Reaction NameKey ReactantsKey Reagents/CatalystsIntermediate/ProductReference(s)
Pictet-Spengler ReactionTryptamine derivative, Aldehyde/KetoneAcid catalyst (e.g., TFA, AcOH)Tetrahydro-β-carboline nih.govsciforum.net
Bischler-Napieralski ReactionN-acyl-tryptamineDehydrating agent (e.g., POCl₃, PPA)3,4-Dihydro-β-carboline nih.gov
Palladium-Catalyzed CyclizationAppropriately functionalized indolePalladium catalystβ-carboline ljmu.ac.uk
Rhodium-Catalyzed [2+2+2] CyclizationDiynes and nitrilesRhodium(I) catalystAnnulated pyrido[3,4-b]indole scite.ai
Microwave-Assisted Electrocyclization3-NitrovinylindoleMicrowave irradiationβ-carboline mdpi.com

Synthesis of Other Halogenated Indole and Pyridoindole Analogues

The synthesis of halogenated indole and pyridoindole analogues provides valuable insight into potential strategies for the preparation of this compound. The introduction of halogen atoms can be achieved either by starting with halogenated precursors or by direct halogenation of the heterocyclic core.

The synthesis of Eudistomin U , a brominated β-carboline, has been accomplished through a five-step sequence featuring a Bischler-Napieralski cyclization and a late-stage Suzuki cross-coupling to introduce an aryl group. nih.gov This highlights a strategy where the core is first constructed and then functionalized.

For the direct halogenation of indoles, various reagents and conditions can be employed. Flavin-dependent halogenases have been shown to catalyze the bromination of indoles at the C3-position. frontiersin.org Chemical methods for the halogenation of 2-trifluoromethylindole have been developed to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. sigmaaldrich.com

In the context of pyrido[3,4-b]indoles, the synthesis of analogues of Eudistomin D has been reported, although the specific procedures for halogenation were not detailed in the abstract. nih.govebi.ac.uk The synthesis of C-3 substituted pyrido[3,4-b]indole derivatives often starts from 3-formyl-9H-pyrido[3,4-b]indoles, which can be further functionalized. nih.gov

A plausible synthetic route to this compound could involve the initial synthesis of 6-hydroxy-9H-pyrido[3,4-b]indole via a Pictet-Spengler reaction between 5-hydroxytryptamine and an appropriate aldehyde, followed by oxidation. Subsequent bromination of this intermediate would likely be directed by the activating hydroxyl group and the electronic nature of the pyridoindole system. The electron-rich positions C5 and C7 would be susceptible to electrophilic aromatic substitution by a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

The table below outlines some examples of the synthesis of halogenated indole and pyridoindole analogues.

CompoundSynthetic StrategyKey Reagents/StepsReference(s)
Eudistomin UBischler-Napieralski cyclization, Suzuki cross-couplingPOCl₃, Pd catalyst nih.gov
3-BromoindolesEnzymatic brominationFlavin-dependent halogenase frontiersin.org
3-Halogenated-2-trifluoromethylindolesDirect halogenationN-halosuccinimides sigmaaldrich.com
Eudistomin D AnaloguesNot specified in abstract- nih.govebi.ac.uk
Breitfussin B (formal synthesis)C4-H alkoxylation of 6-bromoindoleIridium-catalyzed borylation, Chan-Evans-Lam coupling researchgate.net

Structure Activity Relationship Sar of 5,7 Dibromo 9h Pyrido 3,4 B Indol 6 Ol and Its Analogues

Role of Bromine Substituents at Positions 5 and 7 on Bioactivity

The introduction of halogen atoms, particularly bromine, into the β-carboline scaffold can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Bromine atoms at positions 5 and 7 of the indole (B1671886) ring (Ring A) can enhance bioactivity through several mechanisms.

Increased Lipophilicity : Bromine substituents increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, affecting how the molecule interacts with biological targets like enzymes or receptors.

Halogen Bonding : Bromine can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms (like oxygen or nitrogen) in the binding pockets of target proteins. This can lead to increased binding affinity and selectivity mdpi.com.

While direct SAR studies on 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol are not extensively detailed in the available literature, studies on related brominated marine natural products and synthetic heterocycles demonstrate the critical role of bromination. For instance, in a series of bromophenols derived from marine algae, the number and position of bromine atoms were found to be indispensable for certain enzymatic inhibitions and cytotoxic effects mdpi.com. The presence of bromine often enhances the potency of bioactive compounds researchgate.netnih.gov. Therefore, the dibromo substitution pattern in this compound is predicted to be a key determinant of its potency and target interaction profile.

Significance of the Hydroxyl Group at Position 6 in Molecular Recognition

The hydroxyl (-OH) group at position 6 is a critical functional group for molecular recognition, primarily through its ability to participate in hydrogen bonding. As both a hydrogen bond donor and acceptor, the 6-OH group can form strong, directional interactions with amino acid residues in a protein's active site, contributing significantly to binding affinity.

In SAR studies of related pyrido[3,4-b]indoles, the presence of an oxygen-containing substituent at the C6 position has been shown to be important for enhancing anticancer activity. For example, a 6-methoxy (-OCH3) group, which is a hydrogen bond acceptor, was found to provide the best antiproliferative activity in one series of compounds nih.gov. Molecular docking studies of a 6-methoxy analog suggested a key hydrogen bond interaction with the residue Tyr106 of its target protein, MDM2 nih.gov. While replacing the methoxy (B1213986) group with a hydroxyl group can alter properties like solubility and electronic character, the capacity for hydrogen bonding remains a crucial feature. The removal of the methoxy group entirely, while not eliminating activity, led to a significant decrease in potency, underscoring the importance of an oxygenated substituent at this position nih.gov. In another study, the hydroxyl group on a β-carboline was identified as an essential pharmacophore for antimalarial activity nih.gov.

Influence of Substitutions on the Pyridoindole Nitrogen (N9)

The indole nitrogen at position 9 (N9) of the β-carboline ring is another key site for structural modification that profoundly impacts biological activity. The hydrogen atom on the unsubstituted N9 (an N-H group) can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within its biological target.

SAR studies on a series of pyrido[3,4-b]indoles revealed that the N9-H is vital for potent antiproliferative activity nih.gov. Methylation of the N9 nitrogen (N-CH3) was found to drastically reduce this activity. Docking studies suggested that an N9-methyl group disrupts important binding interactions, such as hydrogen bonds involving the N9 hydrogen nih.gov. This finding indicates that for this specific series, the N-H moiety is a critical interaction point. However, it is noteworthy that this is not a universal rule for all β-carbolines. In other reported series of anticancer β-carbolines, the introduction of an alkyl or benzyl group on the N9 nitrogen led to an increase in activity, suggesting different binding modes or targets nih.gov.

Table 1: Effect of N9 Substitution on Antiproliferative Activity of Pyrido[3,4-b]indoles
Compound SeriesN9 SubstituentEffect on ActivityReference
1-Naphthyl-6-methoxy-pyrido[3,4-b]indoles-HPotent Activity nih.gov
1-Naphthyl-6-methoxy-pyrido[3,4-b]indoles-CH3Drastic Reduction in Activity nih.gov
General β-carbolines (Cao et al.)-CH3 or -BenzylIncrease in Activity nih.gov

Comparative SAR Analysis across Pyridoindole and β-Carboline Class

The pyrido[3,4-b]indole skeleton is the defining feature of β-carbolines, and as such, they share a general SAR profile nih.gov. These compounds are characterized by a planar tricyclic system that allows them to intercalate with DNA or fit into the active sites of various enzymes like kinases and topoisomerases nih.gov.

Key structural features and their general impact on activity are summarized below:

Position 1 : This position is highly amenable to substitution. Introducing aryl or substituted aryl groups at C1 often leads to potent bioactivity. For instance, a 1-naphthyl group combined with a 6-methoxy substituent resulted in high antiproliferative potency nih.gov. The nature of the aryl group is critical, with different substituents influencing target selectivity and potency nih.govacs.org.

Position 3 : Substitution at C3 is also a common strategy for modulating activity. The introduction of groups like carboxylates or formamides can significantly alter the biological profile, leading to enhanced antifungal or antifilarial activities nih.govmdpi.com.

Ring A (Indole Ring) : As discussed for positions 5, 6, and 7, substitution on this ring is crucial. Methoxy groups are often favored, with the position being critical; a 6-methoxy is generally superior to a 7-methoxy or 8-methoxy substitution for anticancer activity nih.gov.

Ring C (Pyridine Ring) : The nitrogen atom in the pyridine (B92270) ring can be quaternized. This modification has been shown to reduce cytotoxicity while retaining some antimalarial efficacy in certain analogs nih.gov.

The diverse biological activities reported for this class—ranging from anticancer and antimicrobial to neuropharmacological effects—highlight that subtle changes to the substitution pattern can redirect the molecule to different biological targets nih.govresearchgate.net.

Derivatization-Driven SAR Exploration

Systematic derivatization is a cornerstone of medicinal chemistry used to explore the SAR of a lead compound like a β-carboline. This involves creating a library of related molecules by modifying specific positions on the scaffold and assessing the impact on biological activity.

Common derivatization strategies for the β-carboline core include:

Suzuki Cross-Coupling : This method has been used to synthesize a diverse library of 1-aryl-β-carbolines from a common precursor, allowing for a thorough investigation of the impact of different aryl groups at position 1 acs.org.

N-Alkylation/Arylation : As discussed, modifying the N9 position is a frequent strategy. This is typically achieved by treating the β-carboline with a strong base followed by an alkyl or aryl halide nih.gov.

Pictet-Spengler Reaction : This is a fundamental reaction for synthesizing the β-carboline scaffold itself. By using different tryptamine (B22526) precursors and aldehydes or ketones, a wide variety of substituted β-carbolines can be generated for screening analis.com.my.

Functional Group Interconversion : Simple chemical transformations, such as the reduction of a C3-carboxylate to a hydroxymethyl group, have been used to create new analogs with different properties and activities nih.gov.

These synthetic efforts allow researchers to map the pharmacophore—the essential structural features required for activity—and to optimize lead compounds for improved potency and selectivity.

Computational and Theoretical Chemistry Investigations of 5,7 Dibromo 9h Pyrido 3,4 B Indol 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol. These methods provide insights into the geometry, stability, and electronic properties of the molecule. For instance, geometry optimization using DFT with a suitable basis set, such as B3LYP/6-311+G(d,p), can predict the most stable three-dimensional conformation of the compound. This is crucial as the molecule's shape is a key determinant of its biological activity.

The electronic structure of the pyrido[3,4-b]indole core is characterized by a conjugated system of pi-electrons. The introduction of two bromine atoms at positions 5 and 7, and a hydroxyl group at position 6, significantly influences the electron distribution across the aromatic rings. The bromine atoms, being electronegative, act as electron-withdrawing groups, while the hydroxyl group can act as an electron-donating group through resonance. These substitutions modulate the reactivity of the molecule, affecting its ability to participate in various chemical reactions and interactions with biological macromolecules. Theoretical studies on related β-carboline analogs have shown that substituents on the carboline ring system play a critical role in determining their receptor affinities. nih.gov

Molecular Modeling and Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. Docking simulations involve placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score.

While specific docking studies on this compound are not extensively reported, research on structurally similar pyrido[3,4-b]indole derivatives highlights their potential to interact with various therapeutic targets, including MDM2, a key regulator of the p53 tumor suppressor. nih.govlongdom.orgresearchgate.net For example, docking studies of related compounds have shown that the 6-methoxy group can form hydrogen bonds with residues like Tyr106 in the MDM2 binding pocket, while the core structure engages in hydrophobic and pi-pi stacking interactions. nih.govresearchgate.net It is plausible that the 6-hydroxyl group of this compound could engage in similar hydrogen bonding interactions.

Illustrative Docking Scores of Related Indole (B1671886) and β-Carboline Derivatives against Various Targets

Compound ClassTarget ProteinIllustrative Docking Score (kcal/mol)Key Interactions Noted
Indole-1,3,4-oxadiazole hybridsTubulin-8.54Hydrogen bonds with PRO175, VAL177, SER174. nih.gov
Indole-substituted furanonesCDK-5-8.34Hydrogen bonds with Gln131, Asn132. nih.gov
Methoxy-substituted indole curcumin (B1669340) derivativesGSK-3β, EGFR, Bcr-AblNot specifiedStrong binding at key active sites. nih.gov
5-bromoindole-2-carboxylic acid oxadiazole derivativesEGFR Tyrosine KinaseFavorable binding free energyNot specified. researchgate.net
N-substituted tetrahydro-β-carbolinesμ-Opioid ReceptorFavorable XP GscoreInteraction with Asp147. nih.gov

This table presents data from studies on related compounds to illustrate the application and type of results obtained from molecular docking. The specific values are not for this compound.

Prediction of Ionization States and pKa Values

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are several ionizable groups: the pyridine (B92270) nitrogen, the indole nitrogen, and the phenolic hydroxyl group.

Predicted Ionization Behavior of Functional Groups in this compound

Functional GroupPredicted CharacterExpected pKa RangeLikely State at pH 7.4
Pyridine NitrogenBasic3-5Mostly Protonated
Indole NitrogenWeakly Acidic16-18Neutral
Phenolic HydroxylAcidic8-10Mostly Neutral

These are estimated values based on general chemical principles and data for related structures.

Analysis of Charge Distribution and Molecular Orbitals (HOMO/LUMO)

The distribution of charge within a molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of its reactivity. The charge distribution can be visualized using electrostatic potential maps, which highlight electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen atoms of the NH and OH groups will be regions of positive potential.

The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, provide insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In the case of this compound, the electron-donating hydroxyl group and the electron-withdrawing bromine atoms will modulate the energies of the HOMO and LUMO. Quantum chemical calculations can precisely determine these values, which are crucial for understanding the molecule's potential to participate in charge-transfer interactions with biological targets.

In Silico Approaches to Structure-Activity Relationship Elucidation

In silico approaches to elucidating structure-activity relationships (SAR) involve the use of computational models to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent method in this domain. While a specific QSAR study for a series including this compound is not available, studies on related pyridoindole derivatives provide a framework for how such an analysis would be conducted.

SAR studies on pyrido[3,4-b]indoles have shown that substitutions at various positions on the β-carboline ring system significantly impact their biological effects. For instance, in a series of anticancer pyrido[3,4-b]indoles, a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in the highest potency. nih.govlongdom.orgresearchgate.net Furthermore, an N9-methyl group was found to disrupt binding interactions, suggesting the importance of the N9 hydrogen for activity. nih.govresearchgate.net For this compound, the bromine atoms at C5 and C7 and the hydroxyl group at C6 are the key structural features. A systematic in silico study would involve creating a library of analogs with modifications at these positions and correlating their computed properties (e.g., electronic, steric, hydrophobic) with predicted biological activity to build a predictive SAR model.

Advanced Research Applications and Future Perspectives

Utility as a Precursor and Intermediate in Pharmaceutical Synthesis

The β-carboline framework is a cornerstone in the synthesis of a wide array of pharmaceutical agents due to its versatile biological activities, including antitumor, antiviral, and antimicrobial properties. rsc.orgmdpi.comnih.gov The compound 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol serves as a highly functionalized starting material for the generation of more complex molecular architectures. The presence of two bromine atoms and a hydroxyl group offers multiple reaction sites for further chemical modifications.

The core β-carboline structure is often synthesized through the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. nih.govnih.gov Subsequent modifications, such as halogenation and hydroxylation, can be introduced to modulate the compound's properties. The bromine atoms on this compound are particularly valuable as they can be readily substituted or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a variety of functional groups. This allows for the creation of a diverse library of derivatives for biological screening. researchgate.net

The hydroxyl group at the 6-position, a common feature in bioactive β-carbolines, can be alkylated or acylated to fine-tune the compound's lipophilicity and pharmacokinetic profile. nih.gov For instance, studies on related 6-methoxy-β-carbolines have demonstrated significant biological activities, suggesting that modifications at this position are crucial for therapeutic efficacy. nih.gov Therefore, this compound represents a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.

Development of Novel Pharmacological Tools and Probes

The development of selective and potent pharmacological tools is essential for elucidating the mechanisms of action of biological targets. Substituted β-carbolines have been instrumental in this area, particularly as probes for various receptors in the central nervous system. nih.gov For example, specific β-carboline derivatives have been developed as high-affinity ligands for benzodiazepine (B76468) receptors, serving as valuable tools to study their function and distribution. nih.gov

The unique electronic and steric properties conferred by the dibromo and hydroxyl substitutions on this compound make it an attractive candidate for the development of novel pharmacological probes. The bromine atoms can serve as handles for the attachment of reporter groups, such as fluorescent dyes or radioactive isotopes, without significantly altering the core structure's binding affinity for its target. Furthermore, the ability of β-carbolines to intercalate into DNA and inhibit enzymes like cholinesterases opens up avenues for designing probes to study these processes. rsc.orgnih.gov For instance, 6-oxygenated β-carbolines have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Platforms

The β-carboline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govtaylorfrancis.commdpi.com The structural diversity of β-carbolines allows for the fine-tuning of their biological activity through targeted chemical modifications. nih.gov

The compound this compound is of particular interest in drug discovery due to the known impact of halogenation on the therapeutic potential of drug candidates. Halogen atoms, through halogen bonding and other electronic effects, can significantly enhance the binding affinity and selectivity of a ligand for its biological target. acs.org The presence of two bromine atoms in this compound could therefore lead to derivatives with improved efficacy.

The β-carboline core has been a focus in the development of anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.govmdpi.com The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The introduction of substituents at various positions of the β-carboline ring has been shown to be crucial for antitumor activity. mdpi.com Thus, this compound represents a promising starting point for the design and synthesis of novel anticancer drugs.

Exploration in Optoelectronic Materials and Organic Devices (e.g., OLED Hosts)

While the primary focus of research on β-carbolines has been in the field of medicinal chemistry, there is emerging interest in their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The planar and aromatic nature of the β-carboline scaffold, coupled with its inherent photophysical properties, makes it a potential candidate for use as a host material in OLEDs. rsc.org

The electronic properties of polyaromatic hydrocarbons can be significantly influenced by the introduction of functional groups. researchgate.net While there is no direct report on the use of this compound in optoelectronic devices, the presence of bromine and hydroxyl groups could modulate its electronic and photoluminescent properties. researchgate.net Further investigation into the absorption and fluorescence spectra of this compound and its derivatives is warranted to assess its potential in this area. The synthesis of related carboline derivatives for OLED applications has been reported, suggesting that the core scaffold is indeed suitable for such purposes.

Future Avenues in Synthetic Methodology and Mechanistic Investigations

The continued exploration of β-carboline derivatives in various scientific fields necessitates the development of more efficient and versatile synthetic methodologies. While the Pictet-Spengler reaction remains a staple for constructing the β-carboline core, there is a need for novel strategies that allow for the facile introduction of diverse substituents in a regioselective manner. nih.govnih.gov Future research should focus on developing new catalytic systems and reaction conditions to improve the efficiency and scope of β-carboline synthesis. nih.govanalis.com.my

Mechanistic investigations into the reactions of substituted β-carbolines are also crucial for understanding their reactivity and for the rational design of new compounds with desired properties. rsc.org Studies on the photochemical mechanisms of DNA damage by photoexcited β-carbolines have provided valuable insights into their biological activity. rsc.org Similar mechanistic studies on this compound and its derivatives would be highly beneficial. Understanding the role of the bromine and hydroxyl groups in modulating the reactivity and biological activity of the β-carboline scaffold will be key to unlocking its full potential in both medicine and materials science.

Q & A

Q. What is the structural significance of the 5,7-dibromo substitution in 9H-pyrido[3,4-b]indol-6-ol?

The presence of bromine atoms at positions 5 and 7 enhances reactivity due to their electron-withdrawing effects, stabilizing intermediates in electrophilic substitution reactions. This substitution pattern also increases steric hindrance, influencing binding affinity in biological systems. Comparative studies with mono-bromo analogs (e.g., 5-bromo or 7-bromo derivatives) reveal distinct chemical and biological profiles, underscoring the importance of di-substitution .

Q. How can researchers optimize the synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol?

A multi-step synthesis starting from β-carboline precursors is commonly employed. Key steps include bromination using acetic anhydride under reflux, monitored via thin-layer chromatography (TLC). Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid over-bromination. Purification via column chromatography with gradient elution ensures high yield and purity .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups like hydroxyl (-OH) and C-Br stretches. X-ray crystallography can resolve regioselectivity ambiguities in bromination .

Advanced Research Questions

Q. How can mechanistic studies elucidate the anticancer activity of this compound?

Hypothesis-driven approaches, such as enzyme inhibition assays (e.g., topoisomerase I/II) and apoptosis pathway analysis (caspase-3 activation), are critical. Computational docking studies predict interactions with DNA minor grooves or kinase active sites. Comparative cytotoxicity assays against mono-bromo analogs validate structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in substituent positioning, purity, or assay conditions. Methodological replication with standardized protocols (e.g., consistent cell lines, IC₅₀ calculation methods) is essential. Cross-validation using orthogonal techniques (e.g., fluorescence polarization vs. gel electrophoresis for DNA binding) reduces bias .

Q. What experimental designs are suitable for studying substituent effects on reactivity?

Factorial design experiments can systematically evaluate variables like bromination stoichiometry, solvent polarity, and reaction time. Response surface methodology (RSM) optimizes yield and selectivity. Control experiments with deuterated analogs or halogen-free derivatives isolate electronic vs. steric effects .

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations identify electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and local softness parameters. Molecular dynamics simulations assess steric accessibility at positions 5 and 7. Validation via synthetic trials (e.g., nitration or sulfonation) confirms computational predictions .

Q. What strategies improve the compound’s stability under physiological conditions?

Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) identify degradation pathways. Prodrug strategies (e.g., acetylating the hydroxyl group) enhance metabolic resistance. Co-crystallization with cyclodextrins or encapsulation in liposomes improves solubility and bioavailability .

Q. How can regioselective bromination be achieved in pyridoindole derivatives?

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe or -NH₂) enables precise bromine placement. Alternatively, Lewis acid catalysts (e.g., FeBr₃) modulate electrophilic attack patterns. Competitive bromination kinetics studies with isotopic labeling (²H/¹³C) trace reaction pathways .

Q. What cross-disciplinary applications exist beyond pharmacology?

The compound’s π-conjugated system and halogen bonding capacity make it a candidate for organic electronics (e.g., OLED emitters) or supramolecular catalysts. Photophysical studies (UV-Vis, fluorescence quantum yield) and X-ray diffraction analyze solid-state packing and charge transport properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.